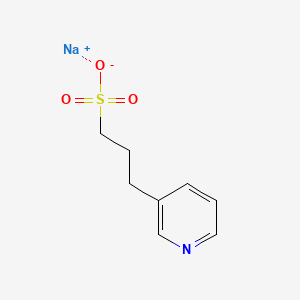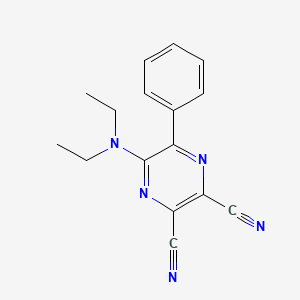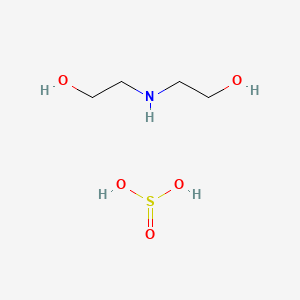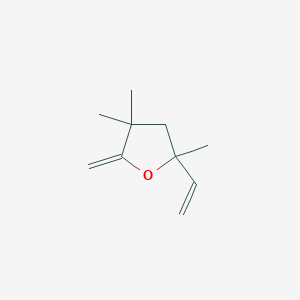
3-Pyridinepropanesulfonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinepropanesulfonic acid, sodium salt is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring attached to a propanesulfonic acid group, with the sulfonic acid group being neutralized by a sodium ion. This compound is known for its solubility in water and its applications in various chemical and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinepropanesulfonic acid, sodium salt typically involves the sulfonation of 3-pyridinepropane. One common method is the reaction of 3-pyridinepropane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinepropanesulfonic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different pyridine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinepropanesulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound can be used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinepropanesulfonic acid, sodium salt involves its interaction with various molecular targets. The sulfonic acid group can participate in acid-base reactions, while the pyridine ring can engage in π-π interactions with aromatic compounds. These interactions can influence the compound’s reactivity and its effects in different chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isethionic acid, sodium salt: Similar in structure with a sulfonic acid group, but with a different carbon backbone.
3-Hydroxypropane-1-sulfonic acid, sodium salt: Another sulfonic acid derivative with a different functional group attached to the carbon chain.
Uniqueness
3-Pyridinepropanesulfonic acid, sodium salt is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to other sulfonic acid derivatives. This uniqueness makes it valuable in specific applications where the pyridine ring’s electronic properties are advantageous.
Eigenschaften
CAS-Nummer |
68039-20-3 |
|---|---|
Molekularformel |
C8H10NNaO3S |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
sodium;3-pyridin-3-ylpropane-1-sulfonate |
InChI |
InChI=1S/C8H11NO3S.Na/c10-13(11,12)6-2-4-8-3-1-5-9-7-8;/h1,3,5,7H,2,4,6H2,(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
WSQAWHRSJJIJSE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CN=C1)CCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B14480171.png)




![5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14480207.png)


![2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride](/img/structure/B14480229.png)

![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
![4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine](/img/structure/B14480246.png)

